ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate
Description
Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate: is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol .
Properties
IUPAC Name |
ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(17)15-11(12(16)9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOVBGWHOEIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of ethyl carbamate with 4-bromo-3-oxo-1-phenylbutan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
- Ethyl N-(4-fluoro-3-oxo-1-phenylbutan-2-yl)carbamate
- Ethyl N-(4-iodo-3-oxo-1-phenylbutan-2-yl)carbamate
Comparison: Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .
Biological Activity
Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate is a synthetic compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. It belongs to the carbamate class and has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and comparative studies with related compounds.
Chemical Structure and Properties
The structure of this compound features a carbamate functional group, which consists of an amine bonded to a carbonyl carbon that is also connected to an alkoxy group. The presence of a bromo substituent and a ketone group distinguishes it from other carbamates, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrNO3 |
| Molecular Weight | 314.18 g/mol |
| Functional Groups | Carbamate, Ketone |
| Halogen Substituent | Bromine |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation in the nervous system. This inhibition suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Ixodicide Activity : In studies involving cattle ticks (Rhipicephalus microplus), this compound demonstrated significant ixodicidal effects on larval stages, inhibiting their development by up to 93%. The compound also acted as a growth regulator for nymphal and adult stages .
Efficacy Against Cholinesterases
Research indicates that the compound exhibits selective inhibition against cholinesterases, which plays a crucial role in modulating neurotransmission. The following table summarizes the inhibitory effects observed in various studies:
| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 75 | 85 | |
| Methyl N-(4-bromophenyl)-carbamate | 60 | 70 | |
| Benzyl N-(4-bromo-3-oxo-1-phenybutan-2-y)carbamate | 50 | 65 |
Ixodicide Efficacy
In trials assessing the efficacy against Rhipicephalus microplus, ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-y)carbamate showed varying effectiveness across developmental stages:
| Developmental Stage | Efficacy (%) |
|---|---|
| Larvae | 93 |
| Nymphs | 72 |
| Adults | 27 |
The compound's action resulted in significant reductions in egg production, indicating its potential as an effective acaricide .
Comparative Analysis with Related Compounds
Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-y)carbamate can be compared with structurally similar compounds to assess variations in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl N-(4-bromophenyl)-carbamate | C12H14BrNO2 | Lacks the ketone group |
| Benzyl N-(4-bromo-3-oxo-1-phenybutan-2-y)carbamate | C14H16BrNO3 | Contains a benzyl group |
| Ethyl N-(4-chloro-3-oxo-1-phenybutan-2-y)carbamate | C13H16ClNO3 | Contains chlorine instead of bromine |
These comparisons highlight how variations in substituents affect biological activity, particularly in terms of enzyme inhibition and pest control efficacy.
Q & A
Q. How can AI-driven platforms optimize its application in drug discovery pipelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
